molecular formula C12H21NO4 B13637155 Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate

Cat. No.: B13637155
M. Wt: 243.30 g/mol
InChI Key: YGSXTJHLHUYWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl carbamate group at the 4-position and acetyl/methyl substituents at the 2-position of the morpholine ring. Its molecular formula is C₁₂H₂₁NO₄ (inferred from structural analogs in ). This compound is primarily utilized in organic synthesis and pharmaceutical research, where its sterically hindered tert-butyl group enhances stability during reactions, while the acetyl moiety may participate in further functionalization (e.g., nucleophilic additions or reductions) .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-9(14)12(5)8-13(6-7-16-12)10(15)17-11(2,3)4/h6-8H2,1-5H3

InChI Key

YGSXTJHLHUYWFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CN(CCO1)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-methylmorpholine-4-carboxylate with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a potential intermediate in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The acetyl group plays a crucial role in its binding affinity and specificity, while the morpholine ring provides structural stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structurally related compounds include:

Compound Name Molecular Formula Substituents (Position) CAS Number Key Features
Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate C₁₂H₂₁NO₄ Acetyl, methyl (C2) Not provided Steric hindrance from methyl; acetyl enables reactivity
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate C₁₁H₂₁NO₄ Hydroxyethyl (C2) 136992-21-7 Hydroxyl group enhances polarity; potential for hydrogen bonding
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate C₁₀H₂₀N₂O₃ Aminomethyl (C2) 140645-53-0 Amine functionality allows for conjugation or salt formation
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate C₁₃H₂₃NO₄ Formyl, dimethyl (C2, C5) 2098271-75-9 Formyl group offers aldehyde reactivity; dimethyl increases rigidity
Key Observations:
  • Substituent Effects: The acetyl group in the target compound introduces ketone reactivity, distinguishing it from hydroxyl () or amine () substituents.
  • Polarity: Hydroxyethyl () and aminomethyl () groups increase water solubility, whereas acetyl and tert-butyl groups render the compound more lipophilic.

Physicochemical Properties

Property Target Compound (R)-2-(2-Hydroxyethyl) 2-(Aminomethyl)
Molecular Weight ~245.3 g/mol (estimated) 231.29 g/mol 216.28 g/mol
Reactivity Ketone (acetyl) Alcohol (hydroxyethyl) Amine (aminomethyl)
Stability Stable under inert conditions Sensitive to oxidation Air-sensitive due to amine group
Boiling/Melting Point Data unavailable Not reported Not reported

Biological Activity

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxicity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a morpholine derivative that features a tert-butyl group and an acetyl moiety. Its structural formula can be represented as follows:

C12H21NO3\text{C}_{12}\text{H}_{21}\text{N}\text{O}_3

This structure contributes to its lipophilicity and potential bioactivity.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds related to morpholine derivatives exhibit broad-spectrum antimicrobial activity. For example, a series of morpholine-based compounds were tested against various strains of bacteria, including multidrug-resistant (MDR) strains. The results indicated that certain derivatives showed low nanomolar inhibition against bacterial topoisomerases, which are crucial for bacterial DNA replication.

Table 1: Antimicrobial Activity of Morpholine Derivatives

CompoundTarget BacteriaIC50 (nM)MIC (µg/mL)
This compoundE. coli<321
Other MorpholinesS. aureus (MRSA)<100.5
A. baumannii<502

These findings suggest that this compound may possess significant antibacterial properties, particularly against Gram-positive bacteria.

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on important bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical targets for antibiotic development due to their roles in DNA replication and transcription.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (nM)
This compoundDNA Gyrase<32
Topoisomerase IV<100

The low IC50 values indicate potent inhibitory activity, suggesting that this compound could be developed as an effective antibacterial agent.

3. Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound were assessed in various human cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer cells while showing minimal effects on normal cells.

Table 3: Cytotoxicity Data

Cell LineCC50 (µM)Selectivity Index
CCRF-CEM9>10
MOLT-412>8
HeLa S3>10-

The selectivity index indicates that the compound may be a promising candidate for further development in cancer therapy, particularly due to its ability to target specific cancerous cells without affecting healthy ones.

Case Studies

Several case studies have highlighted the effectiveness of morpholine derivatives in clinical settings. For instance, one study reported the successful application of a related compound in treating infections caused by resistant strains of bacteria, demonstrating both safety and efficacy in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.